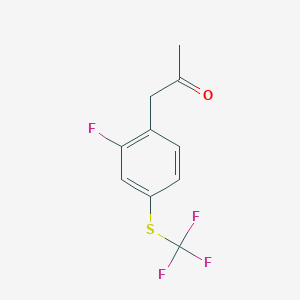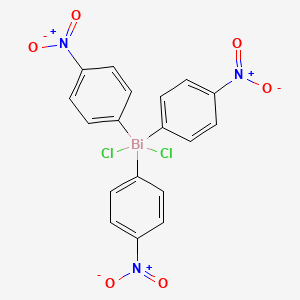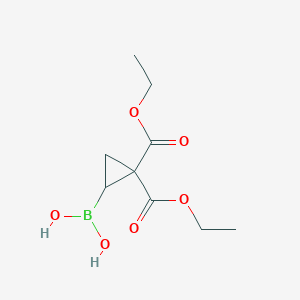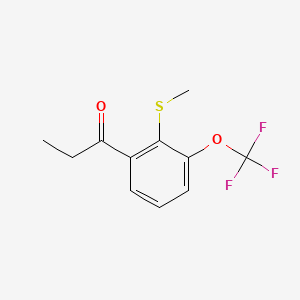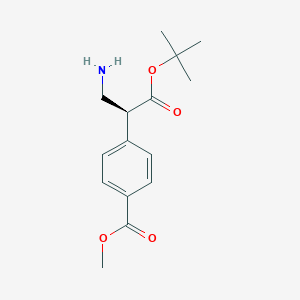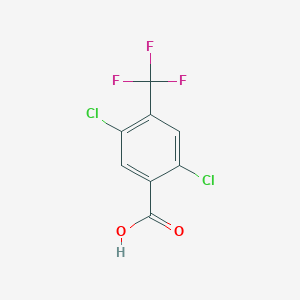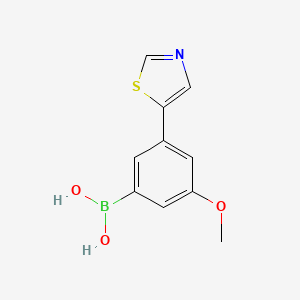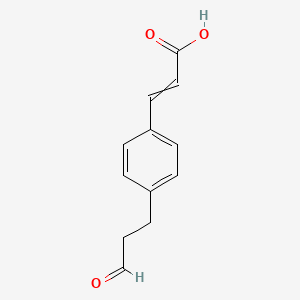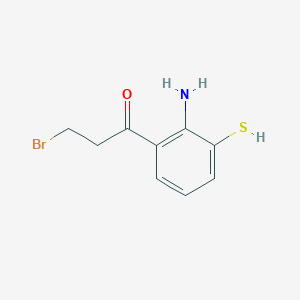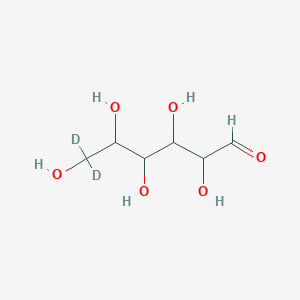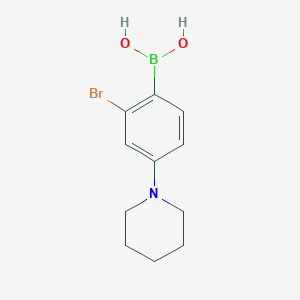
(2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a piperidine ring. The presence of these functional groups makes it a versatile building block for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-(piperidin-1-yl)phenylboronic acid, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position of the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
化学反应分析
Types of Reactions
(2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new substituted derivatives.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the bromine atom.
科学研究应用
(2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe in biological studies due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of (2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid in chemical reactions involves the following key steps:
Transmetalation: In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst to form a palladium-boron intermediate.
Oxidative Addition: The palladium-boron intermediate undergoes oxidative addition with an electrophilic organic group to form a new palladium-carbon bond.
Reductive Elimination: The final step involves reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
相似化合物的比较
(2-Bromo-4-(piperidin-1-yl)phenyl)boronic acid can be compared with other similar compounds, such as:
4-Bromophenylboronic Acid: Lacks the piperidine ring, making it less versatile in certain applications.
2-Bromophenylboronic Acid: Lacks the piperidine ring and has different reactivity due to the absence of the electron-donating piperidine group.
4-(Piperidin-1-yl)phenylboronic Acid: Lacks the bromine atom, which limits its use in substitution reactions.
The presence of both the bromine atom and the piperidine ring in this compound makes it a unique and valuable compound for various chemical and scientific applications.
属性
分子式 |
C11H15BBrNO2 |
|---|---|
分子量 |
283.96 g/mol |
IUPAC 名称 |
(2-bromo-4-piperidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BBrNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2 |
InChI 键 |
KMQKNSLPOUPCLK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



